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molecular formula C11H13NO3 B1368381 Methyl 4-(2-aminophenyl)-4-oxobutanoate CAS No. 57231-39-7

Methyl 4-(2-aminophenyl)-4-oxobutanoate

Cat. No. B1368381
M. Wt: 207.23 g/mol
InChI Key: LRIKFAUEEGOUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04923984

Procedure details

A solution of 4.87 g (23.73 mM) of methyl 4-(2-aminophenyl)-4-oxo-2-butenoate in 120 ml of methanol and 6 ml of water is hydrogenated in the presence of 974 mg of 10% Pd-C at room temperature under atmospheric pressure. After removal of the catalyst, the mixture is concentrated to give a residue, which is chromatographed on a column of silica gel (274 g), eluting with toluene-ethyl acetate (30:1-19:1 v/v) to give 3.746 g of methyl 4-(2-aminophenyl)-4-oxobutyrate as orange crystals. This is recrystallized from Et2O-n-hexane to give 3.162 g (Yield: 64.3%) melting at 50.0°-51.0° C. as yellow crystals.
Name
methyl 4-(2-aminophenyl)-4-oxo-2-butenoate
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
974 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:15])[CH:9]=[CH:10][C:11]([O:13][CH3:14])=[O:12]>CO.O.[Pd]>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:15])[CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
methyl 4-(2-aminophenyl)-4-oxo-2-butenoate
Quantity
4.87 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C(C=CC(=O)OC)=O
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
974 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
is chromatographed on a column of silica gel (274 g)
WASH
Type
WASH
Details
eluting with toluene-ethyl acetate (30:1-19:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C(CCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.746 g
YIELD: PERCENTYIELD 64.3%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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